2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that combines the structural features of chromene and triazolopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with 2-(1H-1,2,4-triazol-1-yl)ethylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromene moiety is known for its photochemical properties, which can be harnessed in light-induced reactions. The triazolopyridine part of the molecule may interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-(1H-1,2,4-triazol-1-yl)ethylamine
- Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate
Uniqueness
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its combination of chromene and triazolopyridine structures, which confer distinct photochemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18N4O4/c1-13-10-20(26)28-16-11-14(5-6-15(13)16)27-12-19(25)21-8-7-18-23-22-17-4-2-3-9-24(17)18/h2-6,9-11H,7-8,12H2,1H3,(H,21,25) |
InChI Key |
JOUMIRKTEIEFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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